molecular formula C12H8FNO B13568991 3-Fluoro-5-(pyridin-3-yl)benzaldehyde

3-Fluoro-5-(pyridin-3-yl)benzaldehyde

Cat. No.: B13568991
M. Wt: 201.20 g/mol
InChI Key: ZUDUAFGJJMWARN-UHFFFAOYSA-N
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Description

3-Fluoro-5-(pyridin-3-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNO It is a fluorinated aromatic aldehyde, which contains both a fluorine atom and a pyridine ring attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(pyridin-3-yl)benzaldehyde can be achieved through several methods. One common approach involves the electrophilic fluorination of a suitable precursor. For example, 3,5-dibromo-4-formylpyridine can be fluorinated using N-fluoro-benzenesulfonimide (NFSI) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale fluorination reactions under controlled conditions. The use of efficient fluorinating agents and catalysts is crucial to ensure high yields and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(pyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: 3-Fluoro-5-(pyridin-3-yl)benzoic acid.

    Reduction: 3-Fluoro-5-(pyridin-3-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-(pyridin-3-yl)benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(pyridin-3-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity by influencing its electronic properties and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-(pyridin-3-yl)benzaldehyde is unique due to the combination of a fluorine atom and a pyridine ring attached to a benzaldehyde core. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H8FNO

Molecular Weight

201.20 g/mol

IUPAC Name

3-fluoro-5-pyridin-3-ylbenzaldehyde

InChI

InChI=1S/C12H8FNO/c13-12-5-9(8-15)4-11(6-12)10-2-1-3-14-7-10/h1-8H

InChI Key

ZUDUAFGJJMWARN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CC(=C2)C=O)F

Origin of Product

United States

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